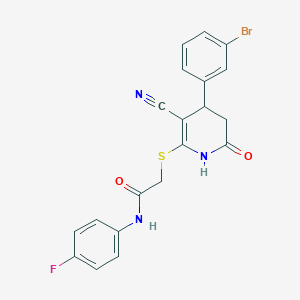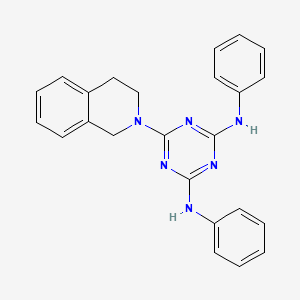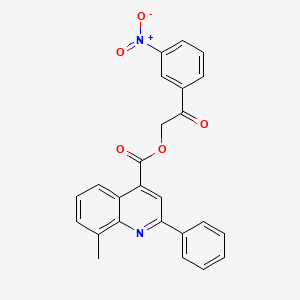![molecular formula C25H20ClNO B11622189 6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B11622189.png)
6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentaquinoline core, which is a fused ring system combining a cyclopentane ring with a quinoline moiety. The presence of benzoyl, chloro, and phenyl substituents further enhances its chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and cyclopentanones can be subjected to Friedel-Crafts acylation followed by cyclization to form the desired quinoline derivative. The reaction conditions often include the use of Lewis acids like aluminum chloride (AlCl3) as catalysts and solvents such as dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloro-4-phenylquinoline: Lacks the benzoyl group, resulting in different reactivity and applications.
6-Benzoyl-4-phenylquinoline:
4-Phenylquinoline: A simpler structure with fewer substituents, leading to distinct chemical behavior.
Uniqueness
6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is unique due to its combination of substituents and fused ring system, which confer specific chemical reactivity and potential applications. The presence of both benzoyl and chloro groups enhances its versatility in chemical reactions and its potential as a lead compound in drug discovery.
Eigenschaften
Molekularformel |
C25H20ClNO |
|---|---|
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
(8-chloro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C25H20ClNO/c26-18-14-21-19-12-7-13-20(19)23(16-8-3-1-4-9-16)27-24(21)22(15-18)25(28)17-10-5-2-6-11-17/h1-12,14-15,19-20,23,27H,13H2 |
InChI-Schlüssel |
QZQQJAYREODZAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3C(=O)C4=CC=CC=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11622107.png)
![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11622110.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622114.png)

![Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11622130.png)

![4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11622145.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622159.png)

![2-chloro-5-[5-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11622167.png)
![5-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11622177.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622180.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622183.png)
![2-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11622188.png)
